

APcK110: A Novel c-Kit Inhibitor for Acute Myeloid Leukemia

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

APcK110 is a novel, potent, and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase.[1][2] Identified through a structure-based design program, **APcK110** has demonstrated significant pro-apoptotic and anti-proliferative activity in preclinical models of acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of **APcK110**, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Chemical and Physical Properties

Property	Value
Chemical Name	6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
CAS Number	1001083-74-4
Molecular Formula	C26H21FN4O2
Molecular Weight	440.47 g/mol







Mechanism of Action and Signaling Pathway

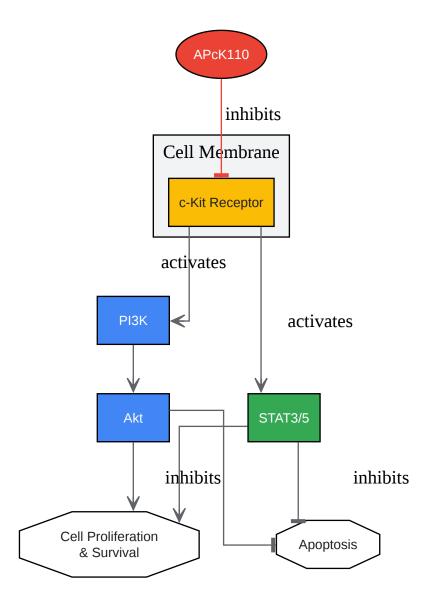
APcK110 exerts its anti-leukemic effects by directly inhibiting the kinase activity of c-Kit (also known as CD117 or stem cell factor receptor).[1] Constitutive activation of c-Kit, through mutations or overexpression, is a known driver of oncogenesis in a subset of AML patients.[1] By binding to the ATP-binding pocket of c-Kit, APcK110 blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell survival and proliferation.

The primary signaling cascades inhibited by **APcK110** include:

- STAT (Signal Transducer and Activator of Transcription) Pathway: **APcK110** treatment leads to a dose-dependent decrease in the phosphorylation of STAT3 and STAT5.[1]
- PI3K/Akt Pathway: The phosphorylation of Akt, a key downstream effector of PI3K, is also significantly inhibited by APcK110.[1]

This dual inhibition of the STAT and PI3K/Akt pathways ultimately leads to the induction of caspase-dependent apoptosis and a halt in cell cycle progression in AML cells.[1]





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Figure 1: APcK110 Signaling Pathway.

Preclinical Efficacy

In Vitro Activity

APcK110 has demonstrated potent anti-proliferative and pro-apoptotic effects in various AML cell lines and primary patient samples.



Cell Line	Assay	Endpoint	Result
OCI/AML3	MTT Assay	IC50	175 nM
OCI/AML3	Apoptosis Assay	Caspase-3 Cleavage	Increased
OCI/AML3	Western Blot	p-Kit, p-STAT3, p- STAT5, p-Akt	Decreased
Primary AML Blasts	Colony Formation	Inhibition	Dose-dependent

In Vivo Activity

In a xenograft mouse model utilizing NOD-SCID mice engrafted with OCI/AML3 cells, **APcK110** treatment significantly extended the survival of the animals compared to the control group.[1]

Animal Model	Treatment	Outcome	Statistical Significance
OCI/AML3 Xenograft (NOD-SCID mice)	APcK110	Increased median survival	p < 0.05

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **APcK110**.

OCI/AML3 Cell Culture

Materials:

- OCI/AML3 cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution



Incubator (37°C, 5% CO2)

Protocol:

- Culture OCI/AML3 cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Passage the cells every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

MTT Assay for Cell Proliferation

Materials:

- OCI/AML3 cells
- 96-well plates
- APcK110 (various concentrations)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Protocol:

- Seed OCI/AML3 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 μ L of culture medium.
- Incubate the plate for 24 hours.
- Treat the cells with various concentrations of APcK110 (e.g., 0-1000 nM) and a vehicle control.



- Incubate for an additional 48-72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Materials:

- OCI/AML3 cells
- APcK110
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies (anti-p-Kit, anti-Kit, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Imaging system

Protocol:

- Treat OCI/AML3 cells with **APcK110** for the desired time and concentration.
- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.



- Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL reagent and an imaging system.

AML Xenograft Mouse Model

Materials:

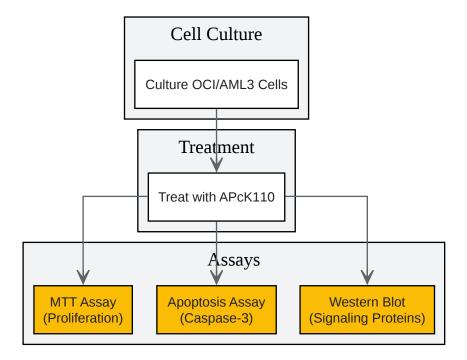
- NOD-SCID mice (6-8 weeks old)
- OCI/AML3 cells
- APcK110
- Phosphate-buffered saline (PBS)
- Sub-lethal whole-body irradiation source

Protocol:

- Irradiate NOD-SCID mice with a sub-lethal dose of whole-body radiation.
- Inject 5 x 10⁶ OCI/AML3 cells intravenously into the tail vein of each mouse.
- After 10-14 days, randomize the mice into treatment and control groups.
- Administer APcK110 (e.g., intraperitoneally) or vehicle control (PBS) daily or on a specified schedule.
- Monitor the mice for signs of disease progression and record survival data.



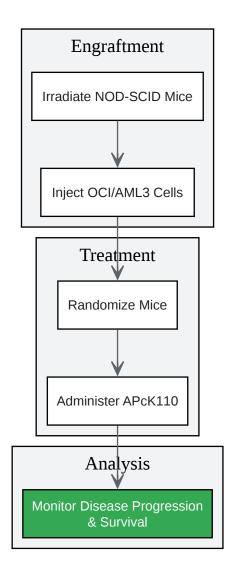
Experimental Workflows



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Figure 2: In Vitro Experimental Workflow.





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Figure 3: In Vivo Experimental Workflow.

Conclusion

APcK110 is a promising novel c-Kit inhibitor with potent anti-leukemic activity in preclinical models of AML. Its well-defined mechanism of action, involving the inhibition of the STAT and PI3K/Akt signaling pathways, provides a strong rationale for its further development as a targeted therapy for AML patients with c-Kit-driven disease. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to investigate and validate the therapeutic potential of **APcK110**.



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